7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with various substituents. This particular compound has a 3-chlorobenzyl group attached to the oxygen atom at the 7th position and a propyl group at the 4th position of the chromen-2-one structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-propyl-2H-chromen-2-one with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as monoamine oxidase by binding to their active sites. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has unique substituents that can influence its chemical reactivity and biological activity. The presence of the propyl group at the 4th position and the 3-chlorobenzyl group at the 7th position distinguishes it from other coumarin derivatives .
Properties
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-4-14-10-19(21)23-18-11-16(7-8-17(14)18)22-12-13-5-3-6-15(20)9-13/h3,5-11H,2,4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXNAMTLZDCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977107 |
Source
|
Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-35-4 |
Source
|
Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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